molecular formula C19H23N3O3S B15219695 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B15219695
M. Wt: 373.5 g/mol
InChI Key: NNTMHVQFUZJFSG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method provides high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Imidazo[1,5-a]pyrazine derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, some derivatives act as kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine derivatives are unique due to their specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in drug development and other scientific applications .

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl 2-(1-benzothiophen-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H23N3O3S/c1-19(2,3)25-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-26-16/h4-6,9-10,15H,7-8,11-12H2,1-3H3

InChI Key

NNTMHVQFUZJFSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)SC=C4

Origin of Product

United States

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